molecular formula C13H22N4O2S B6438387 N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2549009-71-2

N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B6438387
CAS No.: 2549009-71-2
M. Wt: 298.41 g/mol
InChI Key: URCOXOHHIQBJFM-UHFFFAOYSA-N
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Description

N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Cyclopropanesulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methanesulfonamide
  • N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}benzenesulfonamide

Uniqueness

N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c18-20(19,13-2-3-13)15-12-4-8-16(9-5-12)10-11-17-7-1-6-14-17/h1,6-7,12-13,15H,2-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCOXOHHIQBJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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